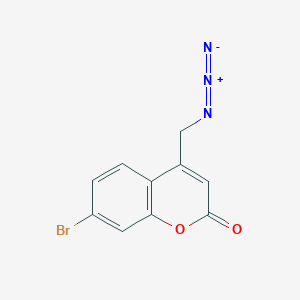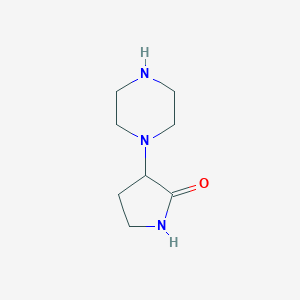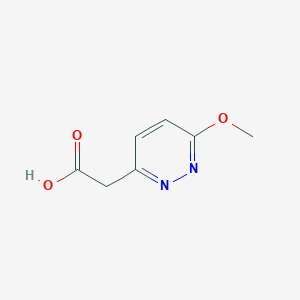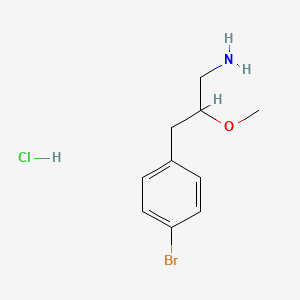![molecular formula C8H7BrN2O B13466563 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the bromination of 6-methylpyridine followed by cyclization to form the pyrrolo[3,4-b]pyridine scaffold . Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and employing reactions such as Sonogashira coupling and cyclization .
Chemical Reactions Analysis
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromotrimethylsilane for bromination, hydrazine monohydrate for cyclization, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include substituted pyrrolopyridines and their derivatives .
Scientific Research Applications
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds such as:
2-bromo-6-methylpyridine: A simpler bromopyridine derivative used in similar synthetic applications.
tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: Another pyrrolopyridine derivative with different functional groups, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
SJQPSYWAEHFCEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)




amine hydrochloride](/img/structure/B13466501.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)

![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)




